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Bimesityl: Chemical Identification

The table below summarizes the key identifying information for bimesityl from a chemical database [1].

Property Value

IUPAC Name 2,2',4,4',6,6'-Hexamethylbiphenyl [1]

Molecular Formula C₁₈H₂₂ [1]

Average Mass 238.374 g/mol [1]

Monoisotopic Mass 238.172151 g/mol [1]

ChemSpider ID 197235 [1]

A Framework for Computational-Experimental
Comparison

While direct data for bimesityl is scarce, the general methodology for comparing computational and

experimental data in drug discovery is well-established. The process involves a cycle of prediction and

validation [2].
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Computational Predictions: Software platforms like MOE, Schrödinger, and Cresset Flare are
used to predict molecular properties and interactions [3]. For example, they can calculate a binding
affinity or perform Free Energy Perturbation (FEP) calculations to predict how strongly a compound
like bimesityl might bind to a protein target [3].

Experimental Validation: These computational predictions are then tested in the laboratory. Key
experiments include [4]:

Binding Assays: Techniques like MicroScale Thermophoresis (MST) or NMR are used to
measure the actual binding strength between the compound and its target, yielding an IC₅₀
value [4].
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Cellular Assays: These tests determine the compound's functional effect in a biological

system, resulting in an EC₅₀ value [4].
Critical Comparison: The final, crucial step is comparing the predicted values with the experimental

results. This process, known as verification and validation (V&V), is essential for assessing the
accuracy of computational models and refining them for future use [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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